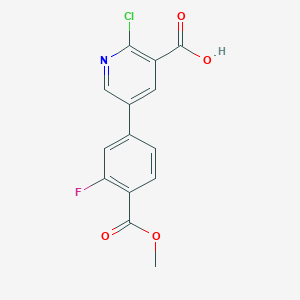
5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid (5-FMC) is an organic compound that belongs to the class of nicotinic acid derivatives with a wide range of applications in the fields of medicine and biochemistry. This compound has been extensively studied in the past decades due to its unique properties, such as its ability to act as an inhibitor of enzymes and its ability to bind to proteins. In addition, 5-FMC has been used in the synthesis of various pharmaceuticals and has been used to study the mechanism of action of various drugs.
Wirkmechanismus
5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes. It has also been shown to bind to proteins, such as the GABA-A receptor. This binding is believed to play a role in the mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95%.
Biochemical and Physiological Effects
Studies have shown that 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the levels of certain drugs in the body. In addition, 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to increase the activity of GABA-A receptors, which can lead to an increase in the release of the neurotransmitter GABA.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used to study the mechanism of action of various drugs. However, it should be noted that 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has some limitations, such as its limited solubility in water and its low stability in the presence of light and oxygen.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95%. It could be used to study the mechanism of action of other drugs, such as those that target the immune system or those that target the endocrine system. In addition, 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% could be used to develop new drugs, such as those that target cancer or those that target neurological disorders. Finally, 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% could be used to develop new methods for drug delivery, such as transdermal patches or nanoparticle-based delivery systems.
Synthesemethoden
5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% is synthesized by the reaction of 4-fluoro-3-methoxycarbonylphenylacetic acid and sodium cyanide. The reaction is carried out in aqueous solution at a temperature of 120 °C. The reaction yields a mixture of 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% and its sodium salt, which can be separated by chromatography. The product is then purified by recrystallization and is ready for use.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including the study of drug metabolism and pharmacokinetics. It has been used in the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and anti-cancer drugs. In addition, 5-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been used to study the mechanism of action of various drugs, including those that target the central nervous system and those that target the cardiovascular system.
Eigenschaften
IUPAC Name |
5-(4-fluoro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)11-5-8(2-3-12(11)15)9-4-10(13(17)18)7-16-6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBWDVMNGWOOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688149 |
Source


|
| Record name | 5-[4-Fluoro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-77-0 |
Source


|
| Record name | 5-[4-Fluoro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














